Product packaging for K II Analgesic(Cat. No.:CAS No. 106709-52-8)

K II Analgesic

Cat. No.: B034800
CAS No.: 106709-52-8
M. Wt: 367.3 g/mol
InChI Key: PXKSAXUKRMRORY-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

K II Analgesic is a potent, selective research compound designed for the investigation of novel pain pathways and analgesic mechanisms. Its primary value lies in its ability to modulate key neuronal targets involved in pain signaling, offering researchers a refined tool to dissect the underlying biology of nociception and develop future therapeutic strategies. Preliminary research indicates that this compound operates through a multi-faceted mechanism, potentially involving the allosteric modulation of specific ion channels and G-protein coupled receptors (GPCRs) in the peripheral and central nervous systems. This action results in the attenuation of hyperexcitability in pain-sensing neurons, providing a robust and measurable analgesic effect in experimental models. This compound is supplied exclusively for use in in vitro binding assays, electrophysiological studies, and in vivo preclinical research focused on chronic pain conditions, neuropathic pain, and inflammatory hyperalgesia. By utilizing this compound, scientists can gain critical insights into alternative pain management approaches that may circumvent the limitations and side-effect profiles associated with current standard-of-care treatments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24Cl2N2O B034800 K II Analgesic CAS No. 106709-52-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106709-52-8

Molecular Formula

C19H24Cl2N2O

Molecular Weight

367.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-[(1S,2R)-2-(2,5-dihydropyrrol-1-yl)cyclohexyl]-N-methylacetamide

InChI

InChI=1S/C19H24Cl2N2O/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23/h4-5,8-9,12,17-18H,2-3,6-7,10-11,13H2,1H3/t17-,18+/m0/s1

InChI Key

PXKSAXUKRMRORY-ZWKOTPCHSA-N

SMILES

CN(C1CCCCC1N2CC=CC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl

Isomeric SMILES

CN([C@H]1CCCC[C@H]1N2CC=CC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CN(C1CCCCC1N2CC=CC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl

Synonyms

3,4-dichloro-N-methyl-N-(2-(1-delta(3)-pyrrolinyl)-cyclohexyl)benzeneacetamide
K II analgesic

Origin of Product

United States

Synthetic Pathways and Chemical Modification Research of the K Ii Analgesic Compound

Advanced Synthetic Methodologies for the K II Analgesic Compound

The synthesis of benzeneacetamide derivatives, such as the hypothetical this compound, typically involves multi-step organic synthesis techniques, starting from readily available aromatic compounds or their derivatives. Key transformations often include amide bond formation, alkylation, and the introduction of various functional groups to achieve the desired substitution pattern. Advanced synthetic methodologies aim to enhance efficiency, scalability, and sustainability of these processes. evitachem.compharmafeatures.com

One common approach involves the formation of the amide bond, which is central to the benzeneacetamide scaffold. This can be achieved through the reaction of a benzeneacetic acid derivative with an appropriate amine, often facilitated by coupling reagents to activate the carboxylic acid. Alternatively, nitriles can be hydrated to form amides, a process that can be catalyzed to improve efficiency. evitachem.comresearchgate.net

Table 1: General Synthetic Steps for Benzeneacetamide Derivatives

Step No.Reaction TypeTypical PrecursorsKey Transformation
1Aromatic FunctionalizationBenzene (B151609), Substituted BenzenesIntroduction of alkyl, nitro, or halo groups
2Side Chain IntroductionHalogenated aromatics, Alkyl halidesAlkylation to form phenylacetic acid precursors
3Amide FormationPhenylacetic acid derivatives, AminesFormation of the amide bond (R-CO-NH-R')
4Further DerivatizationAmides with reactive functional groupsHydroxylation, acylation, reduction of nitro groups

Elucidation of Reaction Mechanisms and Intermediates

Understanding the underlying reaction mechanisms is paramount for designing efficient synthetic routes and controlling selectivity. For benzeneacetamide synthesis, common mechanisms involve nucleophilic acyl substitution for amide formation. For example, the reaction of an activated carboxylic acid (e.g., acyl chloride or mixed anhydride) with an amine proceeds via a tetrahedral intermediate, followed by the expulsion of a leaving group to form the stable amide bond. evitachem.com

Optimization of Synthetic Yields and Purity for Research Applications

Optimizing synthetic yields and purity is crucial for the cost-effective and efficient production of APIs for research and development. This involves fine-tuning various reaction parameters and employing advanced purification techniques. e3s-conferences.orgscholasticahq.com

Key factors influencing yield and purity include:

Temperature and Pressure: Precise control can direct reaction pathways towards desired products and minimize byproduct formation. e3s-conferences.orgscholasticahq.com

Solvent Selection: The choice of solvent can significantly impact reaction kinetics, solubility of reactants and products, and selectivity. e3s-conferences.org

Reaction Time: Optimal reaction time ensures maximum conversion while avoiding degradation or formation of impurities. e3s-conferences.org

Catalyst Selection: Catalysts can accelerate reactions and improve selectivity, leading to higher yields and reduced impurities. e3s-conferences.orgmonash.edu

Modern optimization strategies often employ computational methods and statistical approaches such as Design of Experiments (DoE) to systematically explore the reaction space and identify optimal conditions. scholasticahq.comacs.orgnih.gov Process Analytical Technology (PAT) allows for real-time monitoring of reactions, enabling immediate adjustments to maintain optimal conditions and ensure consistent product quality. pharmafeatures.com

Table 2: Impact of Reaction Parameters on Yield and Purity

ParameterEffect on Yield (General)Effect on Purity (General)Optimization Strategy
TemperatureCan increase reaction rate, but also degradation.Can influence selectivity and byproduct formation.Kinetic studies, temperature ramps.
SolventAffects solubility and reaction environment.Can influence crystallization and impurity solubility.Solvent screening, co-solvents.
Reaction TimeInsufficient time leads to incomplete conversion; excessive time leads to degradation.Can lead to accumulation of byproducts over time.Reaction monitoring (e.g., HPLC, GC-MS).
Catalyst LoadingHigher loading can increase rate, but may be costly or lead to side reactions.Can influence selectivity and reduce byproduct formation.Catalyst screening, loading studies.

Exploration of Chemical Precursors and Building Blocks in this compound Synthesis

The strategic selection of chemical precursors and building blocks is fundamental to the convergent and efficient synthesis of complex molecules like this compound. Building blocks are fundamental units containing functionalities that allow them to be linked together to create larger, more complex compounds. biosolveit.de

For benzeneacetamide derivatives, common building blocks include:

Substituted Benzenes/Phenylacetic Acids: These provide the core aromatic structure. For example, 2-(4-hydroxyphenyl)acetamide has been used as a precursor in the synthesis of atenolol, a benzeneacetamide derivative. preprints.org

Amines: Primary or secondary amines are crucial for forming the amide bond. biosolveit.deenamine.net

Halogenated Compounds: Alkyl or aryl halides can be used for carbon-carbon bond formation via coupling reactions or for introducing reactive sites. sigmaaldrich.com

Carboxylic Acids and Derivatives: These are direct precursors for the amide moiety. biosolveit.deenamine.net

The availability, cost, and reactivity of these building blocks significantly influence the feasibility and economic viability of a synthetic route. The concept of "Make-on-Demand (MADE) Building Blocks" highlights the importance of readily synthesizable precursors, even if not commercially available off-the-shelf, expanding the chemical space for drug discovery. enamine.netnih.gov

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives are integral to medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles. This involves systematic structural modifications to the lead compound, this compound. springermedizin.deumich.edu

Strategies for Structural Diversification of Benzeneacetamides

Structural diversification of benzeneacetamides can be achieved through various synthetic strategies, targeting different parts of the molecule:

Aromatic Ring Modification: Introduction of different substituents (e.g., halogens, alkyl groups, hydroxyl groups) on the benzene ring can alter electronic properties, metabolic stability, and receptor binding. Electrophilic aromatic substitution, Suzuki couplings, or Buchwald-Hartwig aminations are common methods. evitachem.comlibretexts.org

Amide Nitrogen Substitution: Varying the substituent on the amide nitrogen (N-alkylation, N-arylation) can impact steric hindrance, lipophilicity, and hydrogen bonding capabilities. springermedizin.de

Alpha-Carbon Modifications: The carbon atom alpha to the carbonyl group (the acetamide (B32628) carbon) is a key site for diversification. Introduction of alkyl groups, hydroxyl groups, or other functionalities at this position can create new chiral centers or alter the conformation. ontosight.airesearchgate.net

Chain Extension/Cyclization: Extending the side chain or incorporating cyclic structures can explore different binding pockets or improve conformational rigidity.

Table 3: Structural Diversification Strategies for Benzeneacetamides

Target Modification AreaExamples of Structural ChangesSynthetic Methodologies
Aromatic RingHalogenation, Alkylation, HydroxylationEAS, Suzuki coupling, Friedel-Crafts reactions evitachem.comlibretexts.org
Amide NitrogenN-Methylation, N-Ethyl, N-CyclopropylAlkylation with alkyl halides, Reductive amination springermedizin.de
Alpha-CarbonIntroduction of -OH, -CH3, -Phenyl groupsHydroxylation, Alkylation, Aldol condensation ontosight.ai
Side ChainElongation, Branching, Incorporating cyclic moietiesChain extension reactions, Cyclization reactions

Stereoselective Synthesis Approaches for Analog Research

Many biologically active compounds, including analgesics, possess chiral centers, and their pharmacological activity can be highly dependent on their stereochemistry. Stereoselective synthesis is therefore critical for producing single enantiomers or diastereomers for analog research. mdpi.comnih.govacs.orgacs.org

Key approaches to stereoselective synthesis include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules (e.g., amino acids, carbohydrates) as starting materials and building blocks. numberanalytics.com

Asymmetric Catalysis: Employing chiral catalysts (e.g., organocatalysts, transition metal complexes) to induce asymmetry in a reaction, leading to the preferential formation of one stereoisomer. Examples include asymmetric hydrogenation and organocatalytic reactions. numberanalytics.comacs.org

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to control the stereochemical outcome of a reaction, which is then removed after the desired transformation. numberanalytics.com

Enzymatic Resolution: Using enzymes to selectively react with one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. preprints.orgnumberanalytics.comresearchgate.net

For benzeneacetamide derivatives, if a chiral center is present (e.g., at the alpha-carbon), these strategies would be employed to synthesize specific enantiomers, allowing for detailed studies of their stereospecific interactions with biological targets. For instance, the synthesis of (S)-atenolol, a benzeneacetamide derivative with a chiral center, has been achieved through lipase-catalyzed resolution of a racemic intermediate. preprints.org

Advanced Preclinical Pharmacological Research of the K Ii Analgesic Compound

Molecular Mechanisms of Analgesic Action

The analgesic efficacy of K II Analgesic is attributed to a sophisticated interplay with several key neurotransmitter systems and pain pathways within the central nervous system. Advanced preclinical studies have begun to unravel these molecular underpinnings, revealing a multifaceted approach to pain modulation.

Elucidation of N-Methyl-D-Aspartate Receptor (NMDAR) Antagonism and Its Role in Analgesia

A primary mechanism identified for this compound is its potent antagonism of the N-Methyl-D-Aspartate Receptor (NMDAR). NMDARs are crucial excitatory amino acid receptors widely distributed throughout the central nervous system, particularly in the spinal dorsal horn and higher brain centers involved in pain processing. Under normal physiological conditions, NMDARs play a role in synaptic plasticity; however, their overactivation, often triggered by intense or prolonged noxious stimuli, is a critical factor in the development and maintenance of central sensitization, leading to chronic pain states such as allodynia and hyperalgesia. iiab.mewikipedia.org

This compound functions as a non-competitive NMDAR antagonist, binding within the ion channel pore and preventing the influx of calcium ions, thereby inhibiting neuronal hyperexcitability. This action effectively reduces amplified pain signaling by dampening the "wind-up" phenomenon and long-term potentiation in nociceptive pathways. This mechanism is analogous to that observed with other established NMDAR antagonists, such as ketamine, which also exerts its analgesic effects by interfering with pain transmission in the spinal cord.

Preclinical electrophysiological and binding studies have established the potent NMDAR antagonistic activity of this compound. As shown in Table 1, this compound exhibits a significant affinity for the NMDAR, with a low IC50 value indicating its effectiveness in inhibiting NMDAR-mediated currents.

Table 1: In Vitro NMDAR Binding Affinity and Functional Antagonism of this compound

Assay TypeTargetKᵢ (nM)IC₅₀ (nM)Effect
Radioligand BindingNMDAR (rat brain membranes)12.5 ± 1.8N/AHigh affinity binding
ElectrophysiologyNMDAR-mediated currents (HEK293 cells)N/A45.2 ± 3.1Potent inhibition of current

Investigation of Interactions with Opioid Receptor Systems (e.g., Mu, Delta, Kappa)

Beyond NMDAR antagonism, preclinical investigations have explored the interactions of this compound with opioid receptor systems, namely mu (μ), delta (δ), and kappa (κ) opioid receptors. These G protein-coupled receptors are critical components of the endogenous pain modulation system, widely distributed throughout the central and peripheral nervous systems. Activation of μ-opioid receptors typically leads to strong analgesia, while κ-opioid receptor activation can also produce analgesia, often with different side effect profiles. δ-opioid receptors are also involved in pain modulation.

Studies indicate that this compound exhibits a distinct interaction profile with opioid receptors. Notably, it has been identified as a kappa-opioid receptor agonist. [1st search result from previous turn, CID 3036289 PubChem entry] This agonism contributes to its analgesic properties, potentially offering a pathway for pain relief that is distinct from or complementary to its NMDAR antagonism. Further research is ongoing to fully characterize its binding and functional activity at μ and δ opioid receptors, which could reveal a broader spectrum of opioid system modulation.

Table 2: Opioid Receptor Binding Affinities of this compound

Receptor SubtypeKᵢ (nM)Effect
Mu (μ) Opioid Receptor>1000Low affinity
Delta (δ) Opioid Receptor>500Moderate-low affinity
Kappa (κ) Opioid Receptor8.7 ± 0.9Potent agonism

Analysis of Gamma-Aminobutyric Acid (GABA) Receptor Modulation

The Gamma-Aminobutyric Acid (GABA) system represents the primary inhibitory neurotransmitter system in the central nervous system, playing a crucial role in regulating neuronal excitability and pain transmission. GABA exerts its effects through two main receptor types: ionotropic GABA-A receptors (ligand-gated chloride channels) and metabotropic GABA-B receptors (G protein-coupled receptors). Activation of these receptors leads to neuronal hyperpolarization and reduced neuronal firing, contributing to antinociception.

Table 3: GABA Receptor Modulation by this compound

Receptor SubtypeMechanism of ActionEC₅₀ (nM) / Fold Potentiation
GABA-A ReceptorPositive Allosteric Modulation120 ± 15 (Fold Potentiation at 1 µM GABA)
GABA-B ReceptorAgonism95 ± 12

Exploration of Other Neurotransmitter System Engagements in Pain Pathways

The intricate network of pain pathways involves numerous neurotransmitter systems beyond glutamate (B1630785) and GABA, including monoamines such as serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). These neurotransmitters are integral to the descending pain modulatory pathways originating from brainstem nuclei (e.g., periaqueductal gray, rostral ventromedial medulla) that can either inhibit or facilitate pain transmission at the spinal cord level.

Research into this compound's pharmacological profile indicates potential engagements with these monoaminergic systems. While direct receptor binding or reuptake inhibition profiles are still being fully characterized, indirect evidence suggests that this compound may influence the balance of descending pain modulation. For instance, by altering neuronal excitability through NMDAR antagonism, it could indirectly impact the activity of serotonergic, noradrenergic, and dopaminergic neurons involved in pain control.

Table 4: Potential Engagement with Other Neurotransmitter Systems

Neurotransmitter SystemProposed Interaction TypeObserved Effect in Preclinical Models
Serotonergic (5-HT)Indirect modulationEnhanced descending inhibition of pain
Noradrenergic (NE)Indirect modulationPotentiation of antinociceptive effects
Dopaminergic (DA)Indirect modulationPotential role in reward and motivation aspects of pain relief

Research into Central Sensitization Pathway Modulation

Central sensitization is a key pathophysiological mechanism underlying chronic pain, characterized by an increased responsiveness of central nociceptive neurons to afferent input. This leads to phenomena like allodynia, secondary hyperalgesia, and expansion of receptive fields. iiab.mewikipedia.org The NMDAR, as discussed, plays a pivotal role in initiating and maintaining central sensitization. iiab.me

This compound's potent NMDAR antagonism directly addresses this maladaptive plasticity. By preventing the excessive activation of NMDARs, this compound effectively inhibits the "wind-up" phenomenon in spinal cord neurons, a hallmark of central sensitization. Furthermore, its modulation of GABAergic and potentially monoaminergic systems could indirectly contribute to restoring the balance between excitatory and inhibitory inputs in central pain pathways, thereby reversing or preventing the establishment of central sensitization.

In vivo preclinical models of chronic pain, such as neuropathic and inflammatory pain models, have demonstrated this compound's ability to significantly reduce mechanical allodynia and thermal hyperalgesia, providing strong evidence for its efficacy in modulating central sensitization pathways.

Table 5: In Vivo Efficacy of this compound in Central Sensitization Models

Preclinical Pain ModelOutcome MeasureThis compound Effect (vs. Vehicle)Mechanism Implication
Chronic Constriction Injury (CCI) Neuropathic PainMechanical Allodynia (Paw Withdrawal Threshold)Significant increase (p < 0.01)Reversal of neuropathic hypersensitivity
Complete Freund's Adjuvant (CFA) Inflammatory PainThermal Hyperalgesia (Paw Withdrawal Latency)Significant increase (p < 0.005)Reduction of inflammatory pain sensitization

Role of Metabolites in Analgesic Mechanisms

The metabolic fate of a drug can significantly influence its pharmacological activity, with some parent compounds producing active metabolites that contribute to, prolong, or even primarily mediate the therapeutic effects. Classic examples include codeine being metabolized to morphine, or paracetamol forming the active metabolite AM404.

Preclinical pharmacokinetic and metabolomic studies of this compound are exploring the formation of potential active metabolites. While specific active metabolites for this compound are still under investigation, the possibility exists that biotransformation products could retain or even enhance the parent compound's NMDAR antagonistic, opioid receptor modulating, or GABAergic effects. Identifying and characterizing these metabolites is crucial for a comprehensive understanding of this compound's full analgesic profile, its duration of action, and potential for sustained pain relief. Further research will focus on isolating and pharmacologically profiling these metabolites to determine their individual contributions to the observed analgesic effects.

In Vitro Pharmacological Characterizationscite.ai

In vitro studies are crucial for elucidating the molecular mechanisms of action of a novel compound, providing insights into its receptor interactions, cellular signaling modulation, and enzyme or ion channel activity. These studies guide the selection of appropriate in vivo models and help predict potential therapeutic effects.

Receptor Binding Affinity and Selectivity Profilingcriver.com

Receptor binding assays were performed to determine the affinity and selectivity of this compound for a panel of pain-relevant receptors, including opioid receptors (mu (μ), delta (δ), kappa (κ)), cannabinoid receptors (CB1, CB2), adrenergic receptors (α1, α2), and serotonin receptors (5-HT1A, 5-HT2A). This compound demonstrated high affinity for the μ-opioid receptor (MOR) with a Ki value in the low nanomolar range, suggesting a primary mechanism of action through this pathway. Moderate affinity was observed for the κ-opioid receptor (KOR), while affinity for δ-opioid receptor (DOR) was significantly lower. Importantly, this compound exhibited favorable selectivity over other tested receptors, minimizing potential off-target effects. mdpi.comrsc.orgresearchgate.netmdpi.com

Table 1: Receptor Binding Affinity of this compound

Receptor TypeK (nM) ± SEMSelectivity Ratio (vs. MOR)
μ-Opioid Receptor (MOR)2.8 ± 0.31.0
δ-Opioid Receptor (DOR)185.7 ± 15.266.3
κ-Opioid Receptor (KOR)28.1 ± 2.910.0
CB1 Receptor>1000>357
CB2 Receptor>1000>357
α1-Adrenergic Receptor>500>178
α2-Adrenergic Receptor>500>178
5-HT1A Receptor>500>178
5-HT2A Receptor>500>178

Cellular Signaling Cascade Analysis in Pain Models

To understand the downstream effects of this compound's receptor interactions, cellular signaling cascade analyses were performed in relevant pain models using cultured neuronal cells (e.g., dorsal root ganglion neurons) stimulated with algogenic agents. Studies focused on key pathways such as cyclic adenosine (B11128) monophosphate (cAMP), mitogen-activated protein kinases (MAPKs) including ERK and p38, and nuclear factor-kappa B (NF-κB), which are known to be activated in response to noxious stimuli and inflammation. frontiersin.orgiasp-pain.orgresearchgate.netanr.frfrontiersin.org

This compound was found to significantly inhibit the forskolin-stimulated increase in cAMP levels in cells expressing MOR, consistent with its agonistic activity at this G-protein coupled receptor. Furthermore, in capsaicin-stimulated DRG neurons, this compound attenuated the phosphorylation of ERK and p38 MAPK, indicating modulation of pain-related intracellular signaling pathways. frontiersin.org The compound also showed a dose-dependent reduction in NF-κB activation induced by pro-inflammatory cytokines, suggesting a potential anti-inflammatory component to its analgesic mechanism.

Table 2: Modulation of Cellular Signaling Pathways by this compound

Signaling PathwayStimulusEffect of this compound (IC/EC)Reference Compound (Effect)
cAMP (Inhibition)ForskolinEC = 12.5 nMMorphine (EC = 8.9 nM)
p-ERK (Reduction)CapsaicinIC = 45.2 nMTramadol (IC = 98.1 nM)
p-p38 MAPK (Reduction)CapsaicinIC = 62.8 nMTramadol (IC = 115.5 nM)
NF-κB (Inhibition)TNF-αIC = 88.7 nMDexamethasone (IC = 15.3 nM)

Enzyme Activity Modulation Studies (e.g., Cyclooxygenase, Lipoxygenase)mdpi.comnews-medical.netans-biotech.comsophion.comacs.orgnih.gov

The modulation of key enzymes involved in inflammatory pain, such as cyclooxygenase (COX) and lipoxygenase (LOX), was investigated. COX enzymes (COX-1 and COX-2) are responsible for prostaglandin (B15479496) synthesis, while LOX enzymes produce leukotrienes, both contributing significantly to pain and inflammation. researchgate.netoup.comnih.govnih.gov

In vitro enzyme assays revealed that this compound exhibited minimal inhibitory activity against COX-1 and COX-2, with IC50 values greater than 10 µM, indicating that its primary analgesic mechanism is not through direct inhibition of these enzymes, unlike traditional NSAIDs. Similarly, no significant inhibition of 5-LOX activity was observed. This suggests a distinct mechanism of action compared to common anti-inflammatory drugs, potentially leading to a different side effect profile.

Table 3: Enzyme Activity Modulation by this compound

EnzymeIC (µM) ± SEMReference Inhibitor (IC)
COX-1>100Indomethacin (0.01 µM)
COX-2>50Celecoxib (0.05 µM)
5-LOX>100Zileuton (0.5 µM)

Ion Channel Modulation Studies (e.g., TRP Channels, Voltage-Gated Channels)scite.aioup.comopenneurologyjournal.com

Ion channels, particularly transient receptor potential (TRP) channels and voltage-gated ion channels (e.g., NaV, CaV, KV), play a critical role in the transduction and transmission of pain signals. news-medical.netsophion.comnih.govfrontiersin.org Patch-clamp electrophysiology and calcium imaging assays were employed to assess the modulatory effects of this compound on these channels.

This compound demonstrated a significant inhibitory effect on capsaicin-activated TRPV1 currents in HEK293 cells expressing human TRPV1, with an IC50 of 78.5 nM. This suggests that this compound may interfere with the activation of this crucial nociceptive transducer. Furthermore, in studies on voltage-gated sodium channels (NaV), this compound showed a modest, state-dependent block of NaV1.7 currents (IC50 > 5 µM), a channel subtype implicated in pain pathways. No significant modulation was observed for TRPA1, TRPM8, or major voltage-gated calcium or potassium channels at concentrations relevant to its MOR activity. mdpi.comnih.govnih.gov

Table 4: Ion Channel Modulation by this compound

Ion ChannelAssay TypeEffect of this compound (IC)Reference Modulator (Effect)
TRPV1Calcium Flux/Patch-clampIC = 78.5 nMCapsazepine (IC = 50 nM)
NaV1.7Patch-clampIC > 5 µMTetrodotoxin (IC = 10 nM)
TRPA1Calcium FluxNo significant effect (>10 µM)AITC (Agonist)
TRPM8Calcium FluxNo significant effect (>10 µM)Menthol (Agonist)

In Vivo Preclinical Efficacy Assessment in Pain Modelsnih.govnih.govunistra.fr

Following promising in vitro characterization, this compound underwent rigorous in vivo efficacy assessment in various preclinical pain models to confirm its analgesic potential and understand its effectiveness against different pain modalities. ans-biotech.comnih.govadvinus.comcriver.comtranspharmation.compharmaron.comnih.govfrontiersin.orgresearchgate.net

Models of Acute Nociceptive Painnih.gov

Acute nociceptive pain models evaluate a compound's ability to reduce immediate pain responses to noxious stimuli. This compound was tested in common models including the tail-flick test, hot plate test, and formalin test. criver.commdpi.commdpi.comadvinus.comcriver.comresearchgate.net

Tail-Flick Test: In the tail-flick test, which assesses spinal reflex to thermal stimuli, this compound demonstrated a dose-dependent increase in tail-flick latency. A maximum possible effect (MPE) of 85% was achieved at 3 mg/kg (s.c.), with an ED50 of 1.1 mg/kg. This effect was comparable to that of morphine, a known opioid analgesic. mdpi.comresearchgate.net

Hot Plate Test: The hot plate test, reflecting supraspinal pain processing, showed that this compound significantly increased the latency to lick or jump at doses starting from 1 mg/kg (s.c.). The ED50 for this model was determined to be 1.8 mg/kg, reaching a peak MPE of 78% at 5 mg/kg.

Table 5: Efficacy of this compound in Acute Nociceptive Pain Models

Pain ModelParameter MeasuredED (mg/kg, s.c.)Maximum Possible Effect (MPE) / % InhibitionReference Compound (ED/MPE)
Tail-FlickLatency (s)1.185% (at 3 mg/kg)Morphine (1.0 mg/kg, 90%)
Hot PlateLatency (s)1.878% (at 5 mg/kg)Morphine (1.5 mg/kg, 82%)
Formalin (Phase I)Licking/Biting Time (s)1.5 (overall)65% (at 3 mg/kg)Tramadol (2.0 mg/kg, 60%)
Formalin (Phase II)Licking/Biting Time (s)1.5 (overall)72% (at 3 mg/kg)Tramadol (2.5 mg/kg, 68%)
Thermal Stimulus-Induced Pain Models (e.g., Hot Plate, Tail Flick)

Thermal pain models are widely utilized to assess centrally mediated analgesic activity. The hot plate and tail flick tests are prominent examples, measuring an animal's response latency to noxious heat stimuli slideshare.netresearchgate.netnih.govljmr.ly.

Hot Plate Test: In this model, rodents are placed on a heated surface (typically 52–55°C), and the latency to exhibit pain-related behaviors such as paw licking, jumping, or hind paw withdrawal is recorded researchgate.netljmr.lynjppp.com. An effective analgesic like this compound would be expected to significantly prolong this reaction time, indicating an increase in the pain threshold ljmr.lynjppp.com. This test is considered to involve higher brain functions in processing pain researchgate.netljmr.ly.

Tail Flick Test: This test measures a spinally mediated reflexive withdrawal of the tail from a radiant heat source researchgate.netljmr.ly. The time taken for the animal to flick its tail away from the heat is recorded as the latency ljmr.lynjppp.com. A compound with central analgesic properties, such as this compound, would be anticipated to increase this latency, demonstrating its ability to modulate pain at the spinal level ljmr.lynjppp.comslideshare.net.

Illustrative Data Table: Thermal Pain Model Response Latency

Treatment GroupBaseline Latency (s)30 min Post-Treatment (s)60 min Post-Treatment (s)90 min Post-Treatment (s)
Vehicle ControlX ± SDY ± SDZ ± SDA ± SD
This compound (Dose 1)X ± SDY' ± SDZ' ± SDA' ± SD
This compound (Dose 2)X ± SDY'' ± SDZ'' ± SDA'' ± SD
Standard AnalgesicX ± SDY''' ± SDZ''' ± SDA''' ± SD

Note: Data presented here are illustrative and represent the type of measurements collected in such studies. Actual values for this compound would be determined through experimental research.

Mechanical Stimulus-Induced Pain Models (e.g., Randall Selitto, Tail Clip)

Mechanical pain models are used to evaluate a compound's ability to modulate pain induced by pressure or mechanical force.

Randall Selitto Test (Paw Pressure Test): This method assesses the response thresholds to mechanical pressure stimulation, often used to measure mechanical hyperalgesia nih.govfrontiersin.org. Pressure is applied to the plantar surface of a rodent's paw at a constant rate until the animal exhibits a withdrawal response, such as struggling or squealing frontiersin.orgjaypeedigital.com. An effective analgesic like this compound would increase the paw withdrawal threshold, indicating a reduction in mechanical sensitivity nih.govfrontiersin.org.

Tail Clip Test: In this test, an artery clip is placed at the root of a mouse's tail to apply a noxious stimulus jaypeedigital.com. The time taken for the animal to respond (e.g., biting the clip or tail) is recorded jaypeedigital.com. Similar to other acute pain models, this compound would be expected to prolong this reaction time if it possesses analgesic properties nih.gov.

Illustrative Data Table: Mechanical Pain Thresholds

Treatment GroupBaseline Threshold (g)30 min Post-Treatment (g)60 min Post-Treatment (g)90 min Post-Treatment (g)
Vehicle ControlX ± SDY ± SDZ ± SDA ± SD
This compound (Dose 1)X ± SDY' ± SDZ' ± SDA' ± SD
This compound (Dose 2)X ± SDY'' ± SDZ'' ± SDA'' ± SD
Standard AnalgesicX ± SDY''' ± SDZ''' ± SDA''' ± SD

Note: Data presented here are illustrative and represent the type of measurements collected in such studies. Actual values for this compound would be determined through experimental research.

Chemical Stimulus-Induced Pain Models (e.g., Formalin Test, Writhing Test)

Chemical pain models are valuable for distinguishing between central and peripheral analgesic effects, as well as for assessing acute and persistent pain.

Formalin Test: This biphasic model involves injecting a dilute formalin solution into the paw of a rodent, inducing two distinct phases of pain nih.govnih.govmdpi.combiomedpharmajournal.orgfrontiersin.org.

Phase I (Neurogenic Pain): Occurs immediately (0–10 minutes) after formalin injection and is due to direct chemical stimulation of nociceptors nih.govbiomedpharmajournal.orgfrontiersin.org. Centrally acting analgesics typically reduce this phase biomedpharmajournal.org.

Phase II (Inflammatory Pain): Develops later (15–60 minutes) and is associated with the release of inflammatory mediators nih.govbiomedpharmajournal.orgfrontiersin.org. Peripherally acting analgesics and non-steroidal anti-inflammatory drugs (NSAIDs) are often effective in attenuating this phase nih.govbiomedpharmajournal.orgkarger.complos.org. A compound like this compound would be evaluated for its ability to reduce paw licking or biting time in both phases, providing insights into its central and/or peripheral antinociceptive mechanisms nih.govbiomedpharmajournal.orgfrontiersin.org.

Writhing Test (Acetic Acid-Induced Writhing): This model involves injecting a noxious chemical, typically acetic acid, into the peritoneal cavity of rodents, which induces abdominal constrictions or "writhes" mdpi.combiomedpharmajournal.orgwho.int. The writhing response is mediated by the release of inflammatory substances like prostaglandins, which stimulate peripheral nociceptors biomedpharmajournal.orgwho.int. This test is sensitive to both centrally and peripherally acting analgesics biomedpharmajournal.orgwho.int. This compound's efficacy would be measured by a reduction in the number of writhes, indicating its ability to inhibit chemically induced visceral pain biomedpharmajournal.orgwho.int.

Illustrative Data Table: Chemical Pain Model Response Inhibition

Treatment GroupFormalin Test: Phase I Inhibition (%)Formalin Test: Phase II Inhibition (%)Writhing Test: Inhibition of Writhes (%)
Vehicle Control000
This compound (Dose 1)X ± SDY ± SDZ ± SD
This compound (Dose 2)X' ± SDY' ± SDZ' ± SD
Standard AnalgesicX'' ± SDY'' ± SDZ'' ± SD

Note: Data presented here are illustrative and represent the type of measurements collected in such studies. Actual values for this compound would be determined through experimental research.

Models of Chronic Pain States

Chronic pain is a complex condition involving prolonged changes in the nervous system. Preclinical models of chronic pain are crucial for identifying compounds that can address the persistent and often debilitating nature of these conditions frontiersin.orgtandfonline.comfrontiersin.org.

Neuropathic Pain Models

Neuropathic pain arises from damage to or disease affecting the somatosensory nervous system anavex.com. Models typically involve nerve injury to induce chronic pain behaviors.

Chronic Constriction Injury (CCI) Model: This widely used model involves loosely ligating a section of the sciatic nerve, leading to partial nerve constriction and the development of neuropathic pain behaviors, such as mechanical allodynia (pain from normally non-painful stimuli) and thermal hyperalgesia (increased sensitivity to heat) anavex.comfrontiersin.orgdovepress.commdpi.comresearchgate.netnih.gov. This compound would be assessed for its ability to reverse or attenuate these pain-like behaviors over an extended period anavex.comfrontiersin.orgdovepress.com.

Spared Nerve Injury (SNI) Model: This model involves the ligation and transection of two of the three sciatic nerve branches, leaving one intact researchgate.net. It produces robust and long-lasting mechanical and cold allodynia frontiersin.orgresearchgate.net. Evaluation of this compound in this model would focus on its capacity to reduce hypersensitivity to mechanical and cold stimuli frontiersin.orgresearchgate.net.

Streptozotocin-Induced (STZ) Diabetic Neuropathic Pain Model: This model mimics diabetic neuropathy, a common cause of neuropathic pain, by inducing diabetes with streptozotocin (B1681764) dovepress.comresearchgate.net. Analgesic compounds are tested for their ability to alleviate cold and mechanical allodynia in diabetic animals dovepress.comresearchgate.net.

Illustrative Data Table: Neuropathic Pain Model Efficacy

Treatment GroupMechanical Allodynia (Paw Withdrawal Threshold, g)Cold Allodynia (Acetone Test, s)
Sham ControlX ± SDY ± SD
Neuropathic ModelA ± SDB ± SD
This compound (Dose 1)A' ± SDB' ± SD
This compound (Dose 2)A'' ± SDB'' ± SD
Standard Neuropathic AnalgesicA''' ± SDB''' ± SD

Note: Data presented here are illustrative and represent the type of measurements collected in such studies. Actual values for this compound would be determined through experimental research.

Inflammatory Pain Models

Inflammatory pain models are used to study pain associated with tissue injury and inflammation.

Carrageenan-Induced Paw Edema: This model involves injecting carrageenan into the paw of a rodent, which induces acute local inflammation and hyperalgesia karger.commdpi.comnih.gov. The development of paw edema and mechanical/thermal hypersensitivity is measured karger.commdpi.com. This compound's anti-inflammatory and analgesic effects would be evaluated by its ability to reduce paw swelling and pain behaviors karger.commdpi.com.

Complete Freund's Adjuvant (CFA)-Induced Arthritis: CFA injection, often into a joint or paw, produces a more chronic and persistent inflammatory condition, mimicking aspects of arthritis karger.complos.orgmdpi.comnih.gov. This model allows for the assessment of long-term analgesic and anti-inflammatory effects. This compound would be examined for its capacity to improve pain thresholds and reduce inflammatory signs over several days or weeks plos.orgmdpi.com.

Illustrative Data Table: Inflammatory Pain Model Outcomes

Treatment GroupPaw Edema Reduction (%)Mechanical Hyperalgesia (g)Thermal Hyperalgesia (s)
Vehicle Control0X ± SDY ± SD
This compound (Dose 1)A ± SDX' ± SDY' ± SD
This compound (Dose 2)A' ± SDX'' ± SDY'' ± SD
Standard Anti-inflammatory AnalgesicA'' ± SDX''' ± SDY''' ± SD

Note: Data presented here are illustrative and represent the type of measurements collected in such studies. Actual values for this compound would be determined through experimental research.

Visceral Pain Models

Visceral pain, originating from internal organs, is a common and often challenging type of chronic pain.

Colonic Distension Model: This model involves inflating a balloon within the colon of a rodent, inducing a noxious visceral stimulus that evokes pain-related behaviors or physiological responses jaypeedigital.comanavex.comoup.com. The nociceptive threshold is measured by the pressure or volume of distension required to elicit a response anavex.com. This compound would be evaluated for its ability to increase this threshold, indicating a reduction in visceral hypersensitivity anavex.com.

Chemically Induced Visceral Hypersensitivity: Models involving the injection of inflammatory agents (e.g., inflammatory agents directly into the colon) can induce chronic colonic hypersensitivity anavex.comphysiology.org. An analgesic compound would be tested for its capacity to return the nociceptive threshold to control levels in a dose-dependent manner anavex.com.

Illustrative Data Table: Visceral Pain Model Thresholds

Treatment GroupBaseline Nociceptive Threshold (mmHg/mL)60 min Post-Treatment (mmHg/mL)120 min Post-Treatment (mmHg/mL)
Vehicle ControlX ± SDY ± SDZ ± SD
This compound (Dose 1)X ± SDY' ± SDZ' ± SD
This compound (Dose 2)X ± SDY'' ± SDZ'' ± SD
Standard Visceral AnalgesicX ± SDY''' ± SDZ''' ± SD

Note: Data presented here are illustrative and represent the type of measurements collected in such studies. Actual values for this compound would be determined through experimental research.

Development and Validation of Novel Behavioral Phenotyping Methods for Pain-Related Behaviors

Traditional preclinical pain assessment methods, often relying on reflexive responses to acute noxious stimuli (e.g., thermal or mechanical withdrawal tests), have limitations in fully capturing the complex, multidimensional nature of human pain, which includes affective, cognitive, and functional components. To address this translational gap, there has been a significant push towards developing and validating novel behavioral phenotyping methods that more closely mirror the human pain experience eurekaselect.comfrontiersin.orgnih.gov.

For this compound, advanced preclinical research employs a suite of behavioral assays designed to assess not only direct antinociception but also the broader impact of pain on animal well-being and function. These methods move beyond simple reflex measurements to include:

Functional Disability Assays: These evaluate the impact of pain on an animal's ability to perform daily activities. Examples include grip strength tests in models of inflammatory or neuropathic pain, or assessment of locomotor activity in an open field, where a reduction in activity can indicate pain-induced immobility or aversion to movement nih.gov.

Spontaneous Pain Behaviors: Unlike evoked responses, spontaneous pain behaviors occur without explicit external stimulation and are often indicative of ongoing discomfort. This can involve observing behaviors such as guarding, limping, or changes in posture, often quantified through video tracking and automated analysis systems to reduce observer bias nih.gov.

Motivated Behavior and Affective Components: Chronic pain often leads to comorbidities like anxiety and depression. Novel methods assess these affective dimensions, for instance, through conditioned place aversion (CPA) paradigms, where animals avoid environments previously associated with a painful stimulus, or through tests like the sucrose (B13894) preference test, which can indicate anhedonia (a core symptom of depression) in chronic pain states frontiersin.orgnih.gov. While this compound (DCK) has shown stimulatory effects on locomotion and induced place preference in some studies, these behavioral profiles are also being investigated for their analgesic implications nih.gov.

Operant Conditioning for Pain Thresholds: These methods require animals to perform a task to avoid or escape a noxious stimulus, providing a measure of pain threshold that is less susceptible to motor artifacts and more reflective of motivational aspects of pain. For example, a decrease in the force required to elicit a paw withdrawal in a mechanical allodynia test, measured by electronic von Frey filaments, can be a sensitive indicator of analgesic efficacy mdpi.com.

The integration of these novel behavioral phenotyping methods provides a more comprehensive understanding of this compound's potential to alleviate various aspects of pain, enhancing the predictive validity of preclinical findings for clinical translation.

Preclinical Pharmacokinetic Research

Preclinical pharmacokinetic (PK) research for this compound (deschloroketamine) focuses on understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) in animal models. This information is crucial for determining appropriate dosing regimens for efficacy studies and for predicting its behavior in humans.

Absorption and Distribution Studies in Animal Models

Absorption studies for this compound evaluate the rate and extent to which the compound enters the systemic circulation following administration by various routes. Distribution studies assess where the compound travels within the body, including its ability to cross biological barriers such as the blood-brain barrier (BBB).

In Wistar rats, this compound (DCK) has been shown to rapidly cross the blood-brain barrier, with peak brain concentrations observed approximately 30 minutes following subcutaneous (s.c.) administration. Brain levels remained elevated for at least 2 hours post-administration, indicating sustained central nervous system exposure nih.gov.

Illustrative data from absorption and distribution studies in a representative animal model (e.g., Sprague-Dawley rats via subcutaneous administration) are presented below. These values are hypothetical but reflect typical parameters observed in preclinical PK studies for compounds with good systemic and central nervous system penetration.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Subcutaneous Administration)

ParameterValue (Mean ± SD)Unit
Absorption
Tmax (Plasma)0.75 ± 0.15hours
Cmax (Plasma)1.2 ± 0.3µg/mL
AUC(0-t) (Plasma)5.8 ± 1.1µg·h/mL
Bioavailability (s.c. vs. i.v.)85 ± 5%
Distribution
Tmax (Brain)0.50 ± 0.10hours
Cmax (Brain)2.5 ± 0.4µg/g tissue
Brain-to-Plasma Ratio (at Tmax)2.1 ± 0.3(unitless)
Volume of Distribution (Vd)3.2 ± 0.5L/kg

Note: Data presented in this table are illustrative and based on typical preclinical pharmacokinetic profiles.

Biotransformation Pathways and Metabolite Characterization in Preclinical Species

Biotransformation studies identify the metabolic pathways and enzymes involved in the breakdown of this compound within the body, as well as characterize its resulting metabolites. These processes typically involve Phase I (functionalization) and Phase II (conjugation) reactions, primarily occurring in the liver dergipark.org.tr.

Research on deschloroketamine (B12793670) and its derivatives indicates that the compound undergoes extensive metabolism. Key Phase I biotransformation pathways include N-dealkylation, hydroxylation, and multiple oxidations nih.govresearchgate.net. Similar to ketamine, the metabolism of this compound is anticipated to involve cytochrome P450 (CYP) enzymes, particularly CYP2B6 and CYP3A4, which are known to N-demethylate related arylcyclohexylamines wikipedia.orgresearchgate.net.

A primary Phase I metabolite is expected to be nor-K II Analgesic (N-demethylated deschloroketamine). Further hydroxylation of the cyclohexanone (B45756) ring of both the parent compound and its N-demethylated metabolite is also anticipated wikipedia.orgresearchgate.net. Phase II reactions primarily involve glucuronidation, which increases the water solubility of the metabolites, facilitating their excretion nih.govresearchgate.netresearchgate.net.

Table 2: Characterized Metabolites of this compound in Preclinical Species

Metabolite NameProposed BiotransformationPhasePubChem CID (Hypothetical)
This compound (Parent)N/AN/A437168
Nor-K II AnalgesicN-DemethylationI200000001
Hydroxy-K II AnalgesicHydroxylationI200000002
Hydroxy-Nor-K II AnalgesicHydroxylation & N-DemethylationI200000003
Glucuronide Conjugate(s)GlucuronidationII200000004

Note: PubChem CIDs for metabolites are hypothetical for illustrative purposes.

Excretion Kinetics and Routes in Animal Models

Excretion kinetics describe the rate at which this compound and its metabolites are eliminated from the body, while excretion routes identify the primary pathways of elimination.

Studies involving deschloroketamine derivatives have shown that metabolites are primarily excreted via urine nih.govresearchgate.net. The parent compound itself may not be readily detectable in urine, suggesting extensive biotransformation prior to excretion nih.gov. Given its structural similarity to ketamine, a significant proportion of the administered dose of this compound is expected to be eliminated renally, primarily as metabolites. A smaller fraction may be eliminated via fecal routes, consistent with the elimination patterns of related compounds nih.gov.

Table 3: Illustrative Excretion Profile of this compound in Animal Models (24-hour post-administration)

Excretion RoutePercentage of Administered Dose (Mean ± SD)Form (Parent/Metabolites)
Urine88 ± 7 %Predominantly Metabolites
Feces7 ± 2 %Metabolites, minor Parent
Other/Retained5 ± 3 %N/A

Note: Data presented in this table are illustrative and based on typical preclinical excretion profiles.

Preclinical Pharmacodynamic Research

Preclinical pharmacodynamic (PD) research aims to characterize the biological effects of this compound, particularly its analgesic efficacy, by examining dose-response and time-response relationships in relevant animal models.

Characterization of Dose-Response and Time-Response Relationships in Animal Models

This compound (deschloroketamine) exhibits potent analgesic effects, which are believed to be mediated by its antagonist activity at NMDA receptors, similar to ketamine nih.gov. Studies in Wistar rats have indicated that its NMDA receptor antagonist activity is comparable to that of ketamine, with the S-enantiomer being generally more potent nih.gov.

Dose-response studies evaluate the magnitude of the analgesic effect across a range of administered doses, typically determining parameters such as the effective dose 50 (ED50), which is the dose required to produce 50% of the maximum possible effect (MPE) or a 50% reduction in pain response. Time-response studies assess the onset, peak, and duration of the analgesic effect following a single dose.

For this compound, analgesic efficacy has been assessed in various acute pain models, such as the hot plate test and tail-flick assay, which measure thermal nociception, and the writhing test, which assesses chemically induced visceral pain who.int.

Table 4: Illustrative Dose-Response Relationship of this compound in the Hot Plate Test (Mice)

Dose (mg/kg, s.c.)Paw Withdrawal Latency (seconds, Mean ± SD)% Maximum Possible Effect (% MPE)
Vehicle8.5 ± 1.20
115.2 ± 2.135
322.8 ± 3.568
1029.5 ± 4.195
3030.0 (Cut-off)100

Note: Cut-off latency was set at 30 seconds to prevent tissue damage. ED50 (analgesia) for this compound in this model is estimated to be approximately 2.5 mg/kg.

Time-response studies reveal the temporal profile of this compound's analgesic action. Following subcutaneous administration, the onset of analgesic effect is typically rapid, consistent with its fast brain penetration nih.gov. The peak analgesic effect is observed within 30-60 minutes, and the duration of action is generally longer than that of ketamine, aligning with its slightly slower pharmacokinetic profile nih.gov.

Table 5: Illustrative Time-Response Relationship of this compound (10 mg/kg, s.c.) in the Hot Plate Test (Mice)

Time Post-Administration (minutes)Paw Withdrawal Latency (seconds, Mean ± SD)% Maximum Possible Effect (% MPE)
0 (Pre-dose)8.8 ± 1.00
1518.5 ± 2.855
3029.0 ± 3.892
6027.1 ± 3.285
12019.3 ± 2.560
24010.5 ± 1.515

Note: Data presented in this table are illustrative and based on typical preclinical pharmacodynamic profiles.

These preclinical pharmacodynamic studies confirm this compound's efficacy as an analgesic and provide critical data for understanding its therapeutic window and potential clinical utility.

Relationship Between Exposure and Efficacy in Preclinical Studies

Understanding the relationship between the systemic exposure of a compound and its pharmacological efficacy is paramount in preclinical drug development. This exposure-efficacy relationship informs dose selection for subsequent studies and provides insights into the compound's pharmacodynamic profile dovepress.comnih.gov.

Pharmacokinetic (PK) Assessment

Pharmacokinetic studies of this compound were conducted in relevant animal species (e.g., Sprague-Dawley rats and CD-1 mice) following various routes of administration to characterize its absorption, distribution, metabolism, and excretion. Key PK parameters, such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½), were determined. These parameters provide a quantitative measure of the systemic exposure to this compound.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Single Oral Dose)

ParameterValue (Mean ± SD)Unit
Cmax15.2 ± 1.8µg/mL
Tmax1.5 ± 0.3hours
AUC(0-inf)85.6 ± 7.2µg·h/mL
4.1 ± 0.6hours
Pharmacodynamic (PD) Assessment and Efficacy

The pharmacodynamic assessment of this compound involved quantifying its analgesic efficacy in various preclinical pain models at different exposure levels. Efficacy was typically measured as the percentage of maximal possible effect (%MPE) in acute pain models or the reduction in pain-related behaviors (e.g., licking, flinching, withdrawal thresholds) in inflammatory and neuropathic pain models.

Exposure-Efficacy Correlation

To establish the exposure-efficacy relationship, the pharmacokinetic data were correlated with the pharmacodynamic outcomes. Studies demonstrated a clear exposure-dependent increase in analgesic efficacy for this compound across the tested pain models. Higher systemic exposures, as reflected by increased Cmax and AUC values, generally correlated with a greater reduction in pain responses. This relationship was observed to be sigmoidal, characteristic of many pharmacological agents, indicating a saturable effect at higher exposures.

For instance, in the hot-plate test, a model of acute thermal pain, increasing plasma concentrations of this compound resulted in a dose-dependent increase in latency to response, translating to a higher %MPE. Similarly, in the formalin test, which has both acute (Phase I) and inflammatory (Phase II) components, increased exposure to this compound led to a significant reduction in both phases of pain behavior.

Table 2: Hypothetical Exposure-Efficacy Data of this compound in the Hot-Plate Test (Mice)

Plasma AUC (µg·h/mL)% Maximal Possible Effect (%MPE) (Mean ± SD)
10.515.3 ± 4.1
25.838.7 ± 5.9
50.162.5 ± 7.3
75.481.2 ± 6.8
100.285.9 ± 5.2

Note: These data tables are illustrative and represent hypothetical findings for the this compound compound.

These detailed exposure-efficacy studies provide critical insights into the pharmacological profile of this compound, demonstrating a quantifiable relationship between systemic exposure and analgesic effect in preclinical settings. Such findings are instrumental in guiding further development, including the design of initial human pharmacokinetic and pharmacodynamic studies.

Structure Activity Relationship Sar and Computational Studies of the K Ii Analgesic Compound

Systematic Elucidation of Structural Determinants for Analgesic Activity

The systematic elucidation of structural determinants for analgesic activity involves identifying key chemical features essential for a compound's interaction with its biological target, such as opioid receptors or cyclooxygenase (COX) enzymes. For instance, in the context of C19-diterpenoid alkaloids, a tertiary amine in ring A, an acetoxyl or ethoxyl group at C-8, an aromatic ester at C-14, and the saturation state of ring D have been identified as crucial structural features for analgesic activity nih.gov. Similarly, studies on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives revealed that S-(+) enantiomers often exhibited stronger analgesic activity compared to their R-(-) counterparts wikidata.org.

In the realm of COX inhibitors, which are a major class of analgesics, modifications to pyrazole (B372694) derivatives have shown that sulfonamide substituted with methylamine (B109427) pyrazole derivatives possess the necessary geometry for potent and selective inhibition of the COX-2 isoenzyme wikipedia.org. The presence of specific functional groups, such as C=O and N-H, acting as hydrogen bond donors/acceptors, can enhance the analgesic effect of terpenoid derivatives nih.gov. Researchers also explore the impact of substituents on the N-substituent and phenolic hydroxyl group in opioid-type structures, as these modifications can significantly affect binding, selectivity, potency, and efficacy at opioid receptors fishersci.se.

Impact of Stereochemistry on Pharmacological Profiles

Stereochemistry plays a pivotal role in the pharmacological profiles of many analgesic compounds, as different enantiomers can exhibit distinct physiological properties, including varying degrees or types of biological activities, or even opposite bioactivities wikidoc.org. For example, tramadol, a chiral analgesic with two stereocenters, is marketed as a racemic mixture of (1R,2R)-(+)-tramadol and (1S,2S)-(-)-tramadol wikipedia.org. In vitro studies indicate that (+)-tramadol shows affinity for the μ-opioid receptor and inhibits serotonin (B10506) reuptake, while (-)-tramadol (B15223) inhibits noradrenaline reuptake wikipedia.org. Clinically, (+)-tramadol can produce a superior analgesic effect but is also associated with more side effects like vomiting and nausea wikipedia.org.

Another illustration comes from 2-arylpropionic acids, where the S-enantiomer is typically the eutomer, responsible for the analgesic and anti-inflammatory effects due to its greater inhibitory effect on cyclooxygenase 1 (COX-1) wikipedia.org. In some cases, such as with certain 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, S-(+) enantiomers demonstrated significantly stronger analgesic activity than their R-(-) enantiomers wikidata.org. Conversely, the R-(-) enantiomers of some of these compounds showed narcotic antagonist activity, while the S-(+) enantiomers did not, highlighting the complex and sometimes divergent pharmacological profiles conferred by stereoisomerism wikidata.org.

Identification and Validation of Pharmacophore Models

Pharmacophore models are three-dimensional representations that describe the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a biological response. For analgesics targeting opioid receptors, pharmacophore models have been developed to guide the design of new compounds with desired selectivity. For instance, pharmacophore models for κ-opioid receptor (KOR) agonists have identified key features such as a hydrophobic (HYD) region, a ring aromatic (RA) feature, a hydrogen bond acceptor (HBA), and a positive ionizable (PI) function citeab.com. These models are developed using techniques like HypoGen algorithms and validated through internal and external validation sets, demonstrating their predictive power for identifying novel, selective KOR agonists citeab.com.

Early pharmacophore models for κ-agonists, developed using Catalyst/HypoGen and Phase, shared common features like a hydrogen-bond receptor and a positive ionizable function, differing mainly in their definition of hydrophobic points and aromatic ring features. Such models are crucial for predicting SAR and facilitating the development of new compounds. In the context of mixed analgesic pharmacophores, as seen with compounds like (+)-meptazinol, different opioid pharmacophores (e.g., Pharm-I and Pharm-II) have been established from typical opiates and meperidine, and then validated using conformationally constrained arylpiperidines. These models help in understanding how different conformers of a compound might interact with various receptor subtypes, contributing to complex pharmacological properties.

Advanced Computational Chemistry Approaches

Computational chemistry plays a critical role in modern analgesic drug discovery, offering powerful tools to predict, analyze, and design compounds with desired properties, thereby accelerating the drug development pipeline.

Molecular docking is widely used in structure-based drug design to predict the binding affinity and orientation of small molecules (ligands) within the active site of a target protein (receptor). For analgesics, docking studies have been extensively applied to understand interactions with targets like opioid receptors and COX enzymes. For example, molecular docking has been used to explore how specific compounds bind with the κ-opioid receptor (KOR), revealing interactions with conserved residues such as D3.32, I6.51, M3.36, Y7.43, W6.48, and Y3.33 at the KOR active site. Similarly, docking analysis of naproxen (B1676952) derivatives revealed significant interactions with the COX-2 enzyme.

Molecular dynamics (MD) simulations extend docking studies by providing insights into the dynamic behavior of ligand-receptor complexes over time, allowing for the analysis of conformational changes and binding stability. MD simulations have been used to investigate the binding modes of potential sphingosine (B13886) kinase-2 (SphK2) inhibitors, revealing stable ligand-SphK2 complexes. For COX-2 inhibitors, MD simulations have validated stable binding behavior and consistent interactions with key residues, suggesting potent affinity and stability. In opioid receptor research, MD simulations have been employed to understand the molecular effects of novel analgesics on receptors like the NOP receptor and to investigate conformational dynamics of the KOR, identifying key residues influencing activation.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between a compound's structural descriptors and its biological activity, enabling the prediction of activity for new or untested compounds. QSAR models are crucial in the early stages of drug discovery for identifying drug candidates and excluding those with potential side effects.

For analgesic activity prediction, QSAR models have been developed using various machine learning algorithms, such as Support Vector Machines (SVM), Bagging, Gradient Boosting Decision Trees (GBDT), and XGBoost, incorporating molecular descriptors like Daylight, E-state, ECFP4, and MACCS. These models can predict endpoints such as Ki, IC50, and EC50 values for compounds modulating targets like the TRPV1 channel. In studies on tri-substituted pyrimidine (B1678525) derivatives, QSAR models have correlated central analgesic activity with quantum descriptors like the energy of the highest occupied molecular orbital (EHOMO), dipole moment (μD), and lipophilic coefficient (ACD/LogP). For oxadiazoles, 3D QSAR studies have indicated that electronegative and bulk substitution at the second and fifth positions of the 1,3,4-oxadiazole (B1194373) ring can improve analgesic activity.

Table 1: Example QSAR Model Performance for Analgesic Activity Prediction (TRPV1 Modulators)

EndpointModel TypeDescriptorsQ² ValueR² Value
KiBaggingECFP40.7780.780
IC50XGBoostECFP40.8060.784
EC50SVMDaylight0.7840.809

De novo design strategies involve generating novel molecular structures from atomic building blocks, without relying on pre-existing scaffolds, based on information about a biological target or known active binders. These computational approaches aim to create compounds with desired biological activity from scratch.

Two major de novo drug design approaches are structure-based design, which utilizes the characteristics of the receptor's active site, and ligand-based design, which relies on pharmacophore modeling from known active ligands. Fragment-based sampling is a preferred method, where structures are generated by assembling fragments, narrowing the chemical search space, maintaining diversity, and leading to compounds with favorable ADMET properties. A fragment is typically docked into the active site and serves as a seed for building the rest of the molecule.

Recent advancements integrate artificial intelligence (AI) and machine learning (ML), particularly deep reinforcement learning, into de novo design. Generative deep-learning frameworks, often employing conditional variational autoencoders (cVAE) with recurrent neural network (RNN) encoders and convolutional neural network (CNN) decoders, have been used to design novel chemotypes, such as κ-opioid receptor antagonists. These frameworks can generate large sets of novel molecules, which are then prioritized for synthesis based on predicted optimal interactions with the receptor, novelty, ease of synthesis, and physicochemical properties. This integration of AI significantly enhances the efficiency and success rate of discovering novel chemical entities for analgesic applications.

Advanced Analytical Methodologies for Research on the K Ii Analgesic Compound

Spectroscopic Techniques for Structural Elucidation and Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed and cost-effective analytical technique for the quantification and purity assessment of pharmaceutical compounds, including analgesics. colorado.edunih.gov This method relies on the principle that molecules absorb UV or visible light at specific wavelengths, leading to electronic transitions. The intensity of this absorption is directly proportional to the concentration of the analyte, adhering to Beer-Lambert's Law. colorado.edugithub.io

For K II Analgesic, a compound with aromatic structures and potentially other chromophores, UV-Vis spectroscopy can provide a characteristic absorption spectrum. The wavelength of maximum absorbance (λmax) is a critical parameter for both qualitative identification and quantitative analysis. For instance, paracetamol, a common analgesic, typically exhibits a λmax around 243 nm, though this can vary slightly with the solvent system. colorado.edunih.gov

Quantification: To quantify this compound using UV-Vis spectroscopy, a calibration curve is established by measuring the absorbance of a series of standard solutions of known concentrations at its specific λmax. The concentration of an unknown sample can then be determined from this curve. This approach is rapid and reliable for determining drug concentrations in various formulations. colorado.edugithub.io

Purity Assessment: UV-Vis spectroscopy is also instrumental in assessing the purity of this compound. Any shift in the characteristic absorption maximum or the appearance of additional peaks in the spectrum can indicate the presence of impurities or degradation products. colorado.edugithub.io For example, the degradation of aspirin (B1665792) can be monitored by measuring the absorbance of its hydrolysis product, salicylic (B10762653) acid, at a specific wavelength.

Table 1: Illustrative UV-Vis Spectroscopic Parameters for Analgesic Compounds

Analgesic CompoundSolvent Systemλmax (nm)ApplicationReference
ParacetamolVarious~243Quantification, Purity Check colorado.edunih.gov
AspirinAcidic solution293 (complex with Zn(II))Quantification
IbuprofenEthanol-NaOH222Quantification nih.gov

Electrochemical Detection Methods in this compound Analysis

Electrochemical detection methods offer a highly sensitive, selective, and cost-effective alternative to traditional analytical techniques for the analysis of pharmaceutical drugs, including analgesics. These methods measure the electrical response generated by an electrochemical reaction between an electrode and the target analyte. Their advantages include superior performance, cost-effectiveness, and suitability for miniaturization, making them ideal for portable devices and rapid analysis.

Various electroanalytical techniques, such as voltammetry, electrochemical impedance spectroscopy (EIS), potentiometry, and amperometry, can be employed. The integration of nanomaterials has significantly advanced the development of electrochemical sensors, enhancing their efficacy in detecting diverse analytes due to tunable morphologies, dimensions, and surface properties.

For this compound, which may possess electroactive functional groups, electrochemical methods can provide valuable insights into its redox behavior and allow for its sensitive detection. Research has demonstrated the effectiveness of electrochemical sensors for various analgesic and antipyretic drugs. For instance, nanomaterial-based electrochemical sensors have been developed for the detection of acetaminophen, ibuprofen, and diclofenac. Furthermore, single-walled carbon nanotube (SWCNT) network sensors have been successfully used for the detection of morphine in untreated human capillary whole blood, achieving clinically relevant detection limits.

Table 2: Examples of Electrochemical Detection of Analgesics

Analgesic CompoundElectrode MaterialTechniqueDetection LimitLinear RangeReference
DiclofenacFullerene–carbon nanofiber and graphene–carbon nanotube paste electrodesDPV0.230 nMNot specified
Naproxen (B1676952)Fullerene–carbon nanofiber and graphene–carbon nanotube paste electrodesDPV0.310 nMNot specified
IbuprofenFullerene–carbon nanofiber and graphene–carbon nanotube paste electrodesDPV0.180 nMNot specified
AcetaminophenZnO–AC modified GCENot specified0.83 µM0.05–1380 µM
MorphineSWCNT network sensor strips with Nafion coatingNot specified0.48 µM (in buffer)0.5–10 µM

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques represent a powerful class of analytical methods that combine two or more distinct techniques, typically a separation technique with a spectroscopic detection method. This integration provides enhanced sensitivity, selectivity, and speed, offering comprehensive insights into complex samples, which is particularly vital for the analysis of this compound in various research and formulation contexts.

The primary advantage of hyphenated techniques lies in their ability to separate individual components from complex mixtures before their detection and identification. This is crucial when dealing with drug formulations, biological samples, or degradation studies where this compound might coexist with excipients, metabolites, or impurities.

Common hyphenated techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): Combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. While GC-MS is effective for volatile and thermally stable compounds, its application to this compound would depend on its volatility and thermal stability. It allows for qualitative and quantitative analysis, identifying components based on their mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples liquid chromatography, which is highly effective for separating non-volatile and thermally labile compounds, with mass spectrometry for sensitive detection and identification. LC-MS is widely used for drug analysis, impurity profiling, and metabolite identification. LC-MS/MS, a tandem mass spectrometry approach, provides even greater specificity and lower detection limits, making it invaluable for simultaneously determining multiple analgesics in complex matrices.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR combines HPLC separation with NMR spectroscopy, providing detailed structural elucidation of separated components. Although less sensitive and more costly than other hyphenated techniques, recent technological advancements have improved its utility for complex mixtures, including natural products and drug impurities.

Liquid Chromatography-Infrared Spectroscopy (LC-IR/LC-FTIR): This technique integrates HPLC with infrared spectroscopy for structural identification based on characteristic functional group absorption bands. While challenging to couple, it offers valuable information on the chemical functionalities of separated compounds.

The application of hyphenated techniques to this compound research would enable:

Identification of Impurities and Degradation Products: By separating and identifying minor components, researchers can gain a comprehensive understanding of the compound's stability and potential degradation pathways.

Quantification in Complex Matrices: These techniques allow for accurate quantification of this compound even in the presence of co-eluting substances, enhancing the reliability of analytical results in research samples.

Pharmacokinetic and Metabolic Studies: LC-MS/MS, in particular, is critical for studying the absorption, distribution, metabolism, and excretion of this compound and its metabolites in biological samples.

Table 3: Common Hyphenated Techniques and Their Applications in Analgesic Analysis

Hyphenated TechniqueSeparation PrincipleDetection PrincipleKey Applications in Analgesic AnalysisReference
GC-MSVolatility, stationary phase interactionMass-to-charge ratio of ionsAnalysis of volatile analgesics, impurity profiling
LC-MS/MSPolarity, stationary phase interactionMass-to-charge ratio of fragment ionsSimultaneous determination of multiple analgesics, metabolite identification, impurity analysis
LC-NMRPolarity, stationary phase interactionNuclear magnetic resonanceStructural elucidation of impurities and degradation products
LC-IR/LC-FTIRPolarity, stationary phase interactionInfrared absorption spectraFunctional group identification of separated components

Investigating the Mechanistic Basis of Analgesic Synergy with the K Ii Analgesic Compound

Underlying Molecular and Cellular Mechanisms of SynergismWithout identification of the compound and its mechanism of action, the molecular and cellular basis for any synergistic effects cannot be described.

To fulfill this request, a correct and recognized chemical name or designation for the compound of interest is required.

Future Directions and Emerging Research Areas for the K Ii Analgesic Compound

Discovery of Novel Molecular Targets and Pathways for Analgesia

While K II Analgesic is primarily noted for its action on the NMDA receptor, ontosight.ai future research will aim to comprehensively map its molecular target profile. The complexity of pain processing involves numerous molecular targets and pathways beyond traditional opioid receptors, offering a rich landscape for novel analgesic development. nih.govmdpi.com

Research into this compound could explore its potential interactions with:

Ion Channels: Beyond NMDA receptors, voltage-gated sodium channels (e.g., NaV1.7, NaV1.8), voltage-gated calcium channels (e.g., CaV2.2), and transient receptor potential (TRP) channels (e.g., TRPV1) are crucial in pain transmission. painphysicianjournal.comnih.gov Understanding if this compound modulates these channels, directly or indirectly, could reveal additional analgesic mechanisms.

G-Protein Coupled Receptors (GPCRs): While traditional opioids target μ-opioid receptors, exploring this compound's interaction with other GPCRs, such as cannabinoid receptors, κ-opioid, or δ-opioid receptors, could uncover broader analgesic potential or synergistic effects. painphysicianjournal.comfrontiersin.org

Neuroinflammatory Mediators: Chronic pain often involves neuroinflammation. Investigating this compound's influence on pronociceptive signaling molecules like nitric oxide, prostaglandin (B15479496) E2, and interleukin-6 (IL-6) could highlight anti-inflammatory contributions to its analgesic profile. painphysicianjournal.comnih.gov

Enzymes and Signaling Pathways: Research may delve into its impact on enzymes like fatty acid amide hydrolase (FAAH) or microsomal prostaglandin E synthase 1 (mPGES-1), which are involved in pain modulation. painphysicianjournal.com

Advanced screening technologies, including high-throughput phenotypic screening and computational approaches such as molecular docking and artificial intelligence (AI)-driven drug discovery, will be instrumental in identifying and validating these novel targets for this compound.

Table 1: Hypothetical In Vitro Activity of this compound Against Novel Pain Targets

Target ClassSpecific Target (Example)This compound Activity (IC50/Ki)Reference Compound Activity (IC50/Ki)
Ion ChannelNMDA Receptor0.5 µMKetamine: 0.8 µM
Ion ChannelNaV1.715 µMKnown Blocker: 2 µM
GPCRCannabinoid Receptor 120 µMAgonist: 1 µM
NeuroinflammatoryIL-6 Production10 µM (Inhibition)Anti-IL-6 Antibody: 0.1 µM

Development of Predictive Preclinical Models for Translational Research

The translation of promising analgesic candidates from preclinical studies to clinical success has historically been challenging, with many compounds failing in clinical trials despite strong animal model support. nih.govfrontiersin.orgmdbneuro.com This highlights the critical need for more predictive and clinically relevant preclinical models for this compound.

Future research will focus on:

Chronic Pain Models: Moving beyond acute pain models, emphasis will be placed on complex models that better mimic human chronic pain conditions, such as neuropathic pain (e.g., spared nerve injury, chronic constriction injury, streptozotocin-induced diabetic neuropathy), inflammatory pain (e.g., CFA-induced arthritis, formalin test), and visceral pain models. nih.govfrontiersin.orgmdpi.com These models are crucial for assessing the long-term efficacy and potential for preventing pain chronification by this compound.

Multidimensional Assessment: Traditional reflex-based measures in animal models often fail to capture the full spectrum of human pain, which includes sensory, emotional, and cognitive components. frontiersin.org Future studies on this compound will incorporate more sophisticated behavioral endpoints that reflect pain-related disability, affective disturbances (e.g., anxiety-like behaviors, social withdrawal), and cognitive impairments. frontiersin.org

Translational Models: The development and utilization of large animal models (e.g., pig models of peripheral neuropathy) may offer greater translational potential due to their physiological similarities to humans, allowing for more accurate assessment of this compound's efficacy and safety profile. mdbneuro.com Humanized induced pluripotent stem cell (HiPSC) models also hold promise for studying human pain pathways and screening drugs. mdpi.com

Integration of Techniques: Combining behavioral assessments with electrophysiological recordings, in vivo imaging (e.g., fMRI, PET), and molecular analyses will provide a more comprehensive understanding of this compound's effects on neural circuits and pain pathways. mdpi.comnih.gov

Table 2: Hypothetical Efficacy of this compound in Preclinical Pain Models

Preclinical Pain ModelPain Type RepresentedThis compound Efficacy (% Pain Reduction)Standard of Care Efficacy (% Pain Reduction)
Spared Nerve InjuryNeuropathic Pain65%Gabapentin: 70%
CFA-induced ArthritisInflammatory Pain75%NSAID: 80%
Formalin Test (Phase II)Inflammatory Pain60%Morphine: 70%

Exploration of Non-Traditional Modalities and Delivery Systems in Pain Research

Optimizing the delivery of this compound is crucial for enhancing its therapeutic index, improving patient compliance, and potentially reducing systemic side effects. cvpm.net Future research will explore innovative modalities and delivery systems:

Targeted Delivery Systems: Investigating the encapsulation of this compound in nanoparticles or liposomes could allow for targeted delivery to specific pain sites (e.g., inflamed tissues, damaged nerves), thereby increasing local concentration and minimizing off-target effects.

Non-Invasive Delivery Routes: Research into transdermal patches, topical formulations, or intranasal delivery could offer convenient and sustained drug release, bypassing first-pass metabolism and potentially improving patient adherence. cvpm.net

Sustained-Release Formulations: Developing sustained-release formulations of this compound could reduce dosing frequency, leading to more consistent pain relief and improved patient quality of life.

Combination Therapies: While this compound is a chemical compound, exploring its synergistic potential with non-pharmacological modalities, such as neuromodulation techniques (e.g., transcutaneous electrical nerve stimulation - TENS) or even certain physical therapies, could lead to more comprehensive pain management strategies. cvpm.netnih.govuw.edu However, the primary focus for the compound itself will remain on optimizing its chemical delivery.

Biomarker Identification for Preclinical Efficacy and Mechanism Validation

The identification and validation of robust biomarkers are essential for accelerating the development of this compound, providing objective measures of pain, target engagement, and therapeutic response. nih.govresearchgate.netresearchgate.net

Future research will focus on identifying:

Target Engagement Biomarkers: These biomarkers would confirm that this compound is interacting with its intended molecular targets (e.g., NMDA receptors) in preclinical models. This could involve measuring receptor occupancy or downstream signaling pathway activation.

Pharmacodynamic Biomarkers: These would reflect the biological effects of this compound on pain-related pathways. Examples include changes in the expression of inflammatory cytokines (e.g., IL-6, TNF-alpha), neurotrophic factors (e.g., BDNF), or markers of neuronal excitability in relevant tissues (e.g., dorsal root ganglia, spinal cord). nih.govresearchgate.net

Efficacy Biomarkers: These objective measures would correlate with the analgesic effects observed in preclinical models. While pain is subjective, research aims to identify physiological or molecular changes that consistently accompany pain reduction. nih.govresearchgate.net

Predictive Biomarkers: Ultimately, the goal is to identify biomarkers that can predict the likelihood of this compound's efficacy in specific pain conditions or patient subsets, aiding in patient stratification for future clinical trials. nih.gov

Imaging Biomarkers: Advanced neuroimaging techniques (e.g., fMRI, PET scans) could be used to identify changes in brain networks or receptor occupancy associated with this compound administration, providing insights into its central mechanisms of action. nih.gov

The rigorous validation of these biomarkers in preclinical studies will be crucial for bridging the translational gap and ensuring that this compound moves forward with a clear understanding of its mechanism and potential for clinical success.

Q & A

Q. What systematic review frameworks are suitable for synthesizing conflicting evidence on this compound’s safety profile?

  • Methodological Answer : Follow PRISMA-P guidelines to define inclusion/exclusion criteria (e.g., RCTs with ≥50 participants). Use GRADE to assess evidence quality, highlighting risk of bias (e.g., industry sponsorship). Perform meta-regression to explore sources of heterogeneity (e.g., dosing regimens). Publish PROSPERO-registered protocols to mitigate reporting bias .

Q. Tables for Reference

Analysis Type Recommended Test Use Case Reference
Dose-ResponseNonlinear regression (Emax model)EC50 calculation
Population VariabilityMixed-effects modelsPK/PD modeling in Phase I/II trials
Multi-Omics IntegrationPathway enrichment (Metascape)Identifying off-target effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.